4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one
Description
This compound belongs to the phthalazinone class, characterized by a bicyclic aromatic core. Its structure includes:
- Phthalazinone backbone: A 1,2-dihydrophthalazin-1-one moiety, which is a common scaffold in PARP (Poly [ADP-ribose] polymerase) inhibitors due to its ability to mimic nicotinamide .
- Substituted benzyl group: Attached at the 4-position of the phthalazinone, featuring: A 4-fluoro substituent on the phenyl ring, enhancing lipophilicity and metabolic stability . A 3-(4-nitrosopiperazine-1-carbonyl) group, introducing a nitroso-functionalized piperazine. This modification may influence redox properties, nitric oxide release, or PARP1 binding .
The nitroso group distinguishes it from most analogues, which typically feature non-nitrosated piperazine or alternative heterocycles.
Properties
Molecular Formula |
C20H18FN5O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[[4-fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C20H18FN5O3/c21-17-6-5-13(11-16(17)20(28)25-7-9-26(24-29)10-8-25)12-18-14-3-1-2-4-15(14)19(27)23-22-18/h1-6,11H,7-10,12H2,(H,23,27) |
InChI Key |
NDRFMKMMSQXHML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
N-Alkylation of Phthalazinone
The phthalazinone core undergoes alkylation at the N-1 position using alkyl tosylates.
Nitrosation of Piperazine
The nitroso group (-NO) on piperazine is introduced via nitrosation using nitrous acid (HNO₂) under acidic conditions.
-
Mechanism :
-
Critical Parameters : pH 2–3, 0–5°C to avoid over-nitrosation.
Hydrolysis of Amide Bonds
The carbonyl group linking the fluorophenyl and piperazine is susceptible to hydrolysis:
-
Acidic Hydrolysis : HCl (4 N) in dioxane cleaves the amide bond, regenerating carboxylic acid and piperazine .
-
Basic Hydrolysis : NaOH (2 M) at 80°C degrades the nitroso group concurrently.
Photolytic Degradation
Exposure to UV light (λ = 254 nm) induces cleavage of the nitroso group, forming piperazine and releasing NO radicals.
-
Byproducts : Nitric oxide (NO) and phthalazinone derivatives.
-
Implications : Limits storage stability but enables NO-mediated therapeutic applications.
Thermal Decomposition
At >150°C, the compound undergoes retro-amide cleavage and ring-opening of phthalazinone:
-
Primary Products : Fluorophenyl acetic acid and nitrosopiperazine fragments.
Receptor Binding
The nitrosopiperazine group enhances affinity for serotonin (5-HT1A) and dopamine (D2) receptors due to:
-
Hydrogen Bonding : Between nitroso oxygen and receptor residues .
-
Lipophilicity : Fluorophenyl group improves blood-brain barrier penetration .
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. α1 Receptors |
|---|---|---|
| 5-HT1A | 0.8–1.2 | >100-fold |
| D2 | 12–15 | ~10-fold |
Enzyme Inhibition
Inhibits poly(ADP-ribose) polymerase (PARP) via phthalazinone mimicking nicotinamide:
-
Mechanism : Competitive binding to the NAD⁺ site.
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 4-Nitrosopiperazine | Lacks phthalazinone core | Higher nitroso stability |
| Olaparib | Cyclopropanecarbaldehyde | Enhanced PARP inhibition |
| 4-Fluorophenylpiperazine | No nitroso group | Lower receptor affinity |
Scientific Research Applications
4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes like PARP-1 and PARP-2, which are involved in DNA repair processes. By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Phthalazinone Derivatives
(a) 4-((4-Fluoro-3-(Piperazine-1-Carbonyl)Phenyl)Methyl)-1,2-Dihydrophthalazin-1-One
- Key Difference : Lacks the nitroso group on the piperazine .
- Higher basicity due to the unmodified piperazine amine, which may affect solubility and cellular uptake .
(b) Homopiperazine Analogues (1,4-Diazepane)
Piperazine Substitution Variants
(a) Sulfonyl-Modified Piperazines
- Example: 4-(4-Fluoro-3-(4-(Phenylsulfonyl)Piperazine-1-Carbonyl)Benzyl)Phthalazin-1(2H)-One (Compound D2) .
- Key Difference : Sulfonyl group replaces nitroso, introducing strong electron-withdrawing effects.
- Implications :
- Enhanced metabolic stability due to the sulfonyl group’s resistance to oxidation.
- Possible steric clashes in the PARP1 active site compared to the smaller nitroso group.
(b) Trifluoromethyl-Triazolopyrazine Derivatives
Pharmacological Activity Comparison
Key Observations:
- The nitroso group confers moderate potency (IC50 ~5.2 nM), likely through enhanced hydrogen bonding or redox interactions with PARP1’s NAD+ binding site.
- Triazolopyrazine derivatives exhibit superior potency (IC50 ~3.1 nM), attributed to aromatic stacking interactions.
- Sulfonyl-piperazines show reduced solubility due to high LogP, limiting bioavailability .
Q & A
Q. Basic
- NMR (¹H/¹³C) : Confirm regiochemistry of the phthalazinone core and nitrosopiperazine substitution .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and nitroso group (N=O at ~1500 cm⁻¹) .
- DSC/TGA : Assess thermal stability, particularly for the nitroso group, which may decompose above 200°C .
- HPLC-MS : Determine purity (>95%) and detect degradation products (e.g., denitrosation) .
Methodological Insight : Use hyphenated techniques like LC-MS/MS for stability studies under varied pH and temperature conditions .
How can the synthetic yield of this compound be optimized while minimizing nitroso group degradation?
Q. Advanced
- Reaction Design : Employ a stepwise synthesis: (i) Couple 4-fluoro-3-(piperazine-1-carbonyl)phenylmethyl to phthalazin-1-one, followed by (ii) nitrosation using NaNO₂/HCl at 0–5°C to prevent overoxidation .
- DOE (Design of Experiments) : Use a fractional factorial design to optimize variables (temperature, stoichiometry, reaction time). For example, a central composite design (CCD) can identify critical interactions between nitrosation pH and temperature .
- In Situ Monitoring : Implement ReactIR to track nitroso group formation and adjust conditions dynamically .
How should researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Assay Standardization : Ensure consistent cell lines (e.g., HT-29 for cytotoxicity) and control for nitroso group stability across labs .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variations. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration (critical for kinase assays) .
- Mechanistic Follow-Up : Use CRISPR-edited cell models to validate target specificity. If activity persists in knockout models, investigate off-target effects via chemoproteomics .
What computational strategies can predict the compound’s reactivity and guide reaction pathway design?
Q. Advanced
- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model nitrosation transition states and identify low-energy pathways .
- Machine Learning : Train models on PubChem data to predict side reactions (e.g., piperazine ring oxidation) using descriptors like electrophilicity index and frontier orbital energies .
- Solvent Screening : Use COSMO-RS simulations to select solvents (e.g., DMF/water mixtures) that stabilize intermediates and reduce byproduct formation .
What are the key considerations for designing in vivo studies to evaluate this compound’s pharmacokinetics?
Q. Advanced
- Metabolite Profiling : Anticipate hepatic reduction of the nitroso group to amine; use LC-HRMS to detect metabolites in plasma and urine .
- Dosing Strategy : Account for rapid clearance (predicted logP ~2.5) via staggered dosing or nanoformulation (e.g., PLGA nanoparticles) .
- Toxicology : Monitor nitric oxide release in real-time using fluorescent probes (e.g., DAF-FM) to avoid cardiovascular toxicity .
How can researchers address batch-to-batch variability in biological activity caused by polymorphic forms?
Q. Advanced
- Polymorph Screening : Perform high-throughput crystallization trials (e.g., Crystal16) with 24 solvents to identify stable forms. Characterize dominant polymorphs via PXRD and DSC .
- Dissolution Testing : Use USP Apparatus II (paddle method) at pH 1.2–6.8 to correlate polymorph solubility with IC₅₀ shifts .
- Process Control : Implement PAT (Process Analytical Technology) tools like FBRM to monitor particle size distribution during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
